3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione
CAS No.: 1497-18-3
Cat. No.: VC4083462
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1497-18-3 |
---|---|
Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 |
IUPAC Name | 3-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C11H10ClNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) |
Standard InChI Key | UUGLTVQGULWIPD-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
Core Architecture and Substitution Patterns
Pyrrolidine-2,5-dione (also known as succinimide) derivatives are bicyclic lactams with a well-established role in medicinal chemistry. The substitution at the 3-position of the pyrrolidine ring significantly influences pharmacological activity. In 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione, the 4-chlorophenyl group introduces aromaticity and electron-withdrawing properties, while the methyl group contributes steric bulk and lipophilicity . Comparative analysis of structurally related compounds, such as 3-benzhydryl-pyrrolidine-2,5-diones, demonstrates that bulky substituents enhance binding to neuronal voltage-sensitive sodium channels (Na<sub>v</sub>1.2) .
Physicochemical Data
While exact data for 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione are unavailable, analogs like 1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione provide a template for estimation :
Property | Value |
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Molecular Formula | C<sub>12</sub>H<sub>10</sub>ClNO<sub>2</sub> |
Molecular Weight | 251.67 g/mol |
logP (Lipophilicity) | ~3.5 (estimated) |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | ~29 Ų |
The presence of the chlorophenyl group increases logP, enhancing blood-brain barrier permeability—a critical factor for anticonvulsant efficacy .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization or alkylation strategies. For 3-substituted analogs, a common approach is the alkylation of preformed pyrrolidine-2,5-dione cores with halogenated aryl or alkyl reagents . For example:
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Core Formation: Pyrrolidine-2,5-dione is synthesized via cyclization of succinamic acid derivatives.
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Substitution: The 3-position is functionalized using nucleophilic alkylation or Friedel-Crafts acylation. Chlorophenyl groups are introduced via Ullmann coupling or Suzuki-Miyaura reactions .
A representative synthesis for a related compound, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, involves alkylation of amines with 2-chloro-1-(3-chlorophenyl)ethanone in acetone with potassium carbonate . Adapting this method, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione could be synthesized via:
Characterization Techniques
Final compounds are validated using:
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<sup>1</sup>H/ <sup>13</sup>C NMR: Peaks for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and carbonyl carbons (δ 170–175 ppm) .
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HPLC: Purity assessment (e.g., retention time = 1.392 min for analog 8 in DMSO) .
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Elemental Analysis: Confirmation of C, H, N content within ±0.4% of theoretical values .
Pharmacological Profile
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives exhibit pronounced activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. For instance, 3-benzhydryl analogs demonstrated ED<sub>50</sub> values of 42.71 mg/kg (MES) and 72.59 mg/kg (scPTZ) . The 4-chlorophenyl substituent in 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione likely enhances sodium channel blockade, akin to phenytoin .
Table 1. Comparative Anticonvulsant Data for Analogous Compounds
Compound | MES ED<sub>50</sub> (mg/kg) | scPTZ ED<sub>50</sub> (mg/kg) | Neurotoxicity (TD<sub>50</sub>) |
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9 (Piperazine analog) | 42.71 | >150 | 112.4 |
13 (CF<sub>3</sub>-aryl) | 101.46 | 72.59 | 89.7 |
Ethosuximide | 250.0 | 320.0 | 450.0 |
Mechanism of Action
In vitro studies on Na<sub>v</sub>1.2 channels revealed that pyrrolidine-2,5-dione derivatives inhibit sustained high-frequency firing by stabilizing the inactivated state of sodium channels . Molecular docking suggests the chlorophenyl group interacts with hydrophobic residues in the channel’s pore region, while the lactam carbonyl forms hydrogen bonds with serine residues .
Future Directions and Applications
Structural Optimization
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